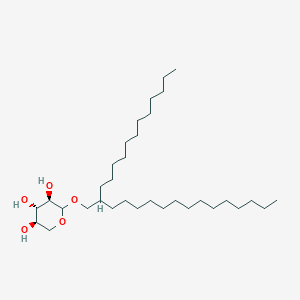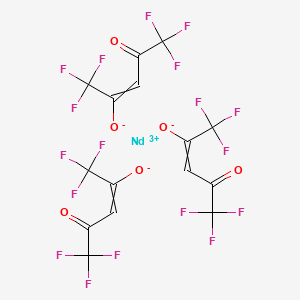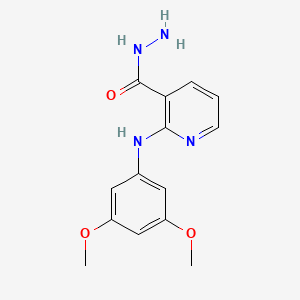
2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a nicotinic hydrazide moiety attached to a 3,5-dimethoxyphenylamino group
準備方法
The synthesis of 2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide typically involves the reaction of 3,5-dimethoxyaniline with nicotinic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or chromatography to obtain the pure compound.
化学反応の分析
2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: This compound is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. Additionally, the compound may interact with cellular receptors, modulating signaling pathways and affecting cellular functions.
類似化合物との比較
2-(3,5-Dimethoxyphenylamino)-nicotinic hydrazide can be compared with other similar compounds, such as:
3,5-Dimethoxybenzohydrazide: Similar in structure but lacks the nicotinic moiety.
Nicotinic acid hydrazide: Similar in structure but lacks the 3,5-dimethoxyphenylamino group.
3,5-Dimethoxyphenylhydrazine: Similar in structure but lacks the nicotinic hydrazide moiety. The uniqueness of this compound lies in the combination of the 3,5-dimethoxyphenylamino group and the nicotinic hydrazide moiety, which imparts specific chemical and biological properties to the compound.
特性
CAS番号 |
712277-68-4 |
|---|---|
分子式 |
C14H16N4O3 |
分子量 |
288.30 g/mol |
IUPAC名 |
2-(3,5-dimethoxyanilino)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C14H16N4O3/c1-20-10-6-9(7-11(8-10)21-2)17-13-12(14(19)18-15)4-3-5-16-13/h3-8H,15H2,1-2H3,(H,16,17)(H,18,19) |
InChIキー |
SDYSDPWYABWTLD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)NC2=C(C=CC=N2)C(=O)NN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide](/img/structure/B12433436.png)
![6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid](/img/structure/B12433440.png)
![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/structure/B12433449.png)

![6-hydroxy-2-methyl-hexahydro-1H-pyrrolo[1,2-c]imidazolidin-3-one](/img/structure/B12433458.png)
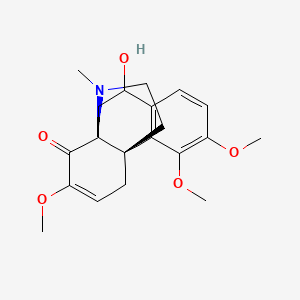
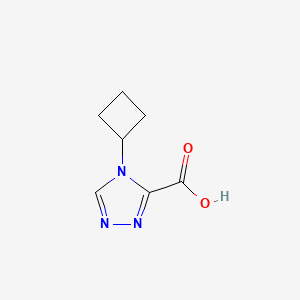
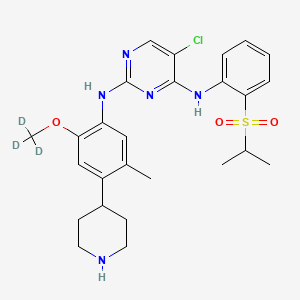
![2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12433472.png)

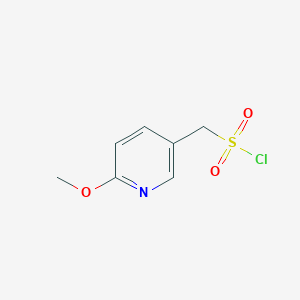
![(3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl) 2-methylbut-2-enoate](/img/structure/B12433478.png)
